A Technical Guide to the Synthesis and Characterization of Chromium Hydroxide Sulfate
A Technical Guide to the Synthesis and Characterization of Chromium Hydroxide Sulfate
Introduction
Chromium hydroxide (B78521) sulfate (B86663), often referred to as basic chromium sulfate, is an inorganic compound with the general chemical formula Cr(OH)SO₄.[1][2] This compound typically presents as a green, amorphous powder and holds significant industrial and research value.[1][3][4] It is a pivotal material in the leather tanning industry, where it cross-links collagen fibers, and serves as a versatile precursor for the synthesis of various chromium-based materials, including catalysts, pigments, and specialty alloys.[1][5]
This technical guide provides an in-depth overview of the principal synthesis methodologies and characterization techniques for chromium hydroxide sulfate. It is designed to furnish researchers, scientists, and professionals in drug development with detailed experimental protocols, structured data for comparative analysis, and visual workflows to facilitate a comprehensive understanding of this compound.
Synthesis Methodologies
The synthesis of chromium hydroxide sulfate can be achieved through several chemical routes, including precipitation from aqueous solutions, reduction of hexavalent chromium, and hydrothermal methods. The chosen method influences the final product's properties, such as basicity, particle size, and purity.
Precipitation Methods
Precipitation is a common and direct approach for synthesizing chromium hydroxide sulfate, involving the controlled formation of the solid product from a solution.
Experimental Protocol 2.1.1: Partial Neutralization This method involves the partial neutralization of a chromium(III) salt solution with a base.
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Preparation: Prepare an aqueous solution of chromium(III) sulfate (e.g., 0.5 M).
-
Titration: While stirring vigorously, slowly add a hydroxide base, such as sodium hydroxide (NaOH) solution (e.g., 1.0 M), dropwise to the chromium(III) sulfate solution.
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pH Control: Continuously monitor the pH of the solution. The key to this process is maintaining the pH within a specific range, typically between 2.0 and 4.0, to facilitate the partial hydrolysis and precipitation of Cr(OH)SO₄ rather than the complete precipitation of chromium hydroxide (Cr(OH)₃).[5]
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Aging: Once the desired pH is reached and the precipitate has formed, allow the mixture to age for a predetermined period (e.g., 2-4 hours) at a constant temperature to ensure uniform particle characteristics.
-
Separation & Washing: Separate the green precipitate from the solution via vacuum filtration. Wash the collected solid multiple times with deionized water to remove soluble impurities.
-
Drying: Dry the final product in an oven at a controlled temperature (e.g., 100-120°C) until a constant weight is achieved.[6]
Experimental Protocol 2.1.2: Homogeneous Precipitation via Urea (B33335) Hydrolysis This technique produces uniform particles by slowly increasing the pH through the thermal decomposition of urea.
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Solution Preparation: Dissolve a trivalent chromium salt, such as chromium(III) sulfate, and urea in deionized water.
-
Heating: Heat the solution to a temperature between 90°C and its boiling point.[5] The heat will cause the urea to slowly hydrolyze into ammonia (B1221849) and carbon dioxide, gradually and uniformly raising the pH of the solution.
-
Precipitation: As the pH rises, chromium hydroxide sulfate will precipitate out of the solution. One study noted complete precipitation occurred over two hours on a steam bath, reaching a final pH of 7.2.[5]
-
Separation & Washing: Cool the mixture to room temperature. Collect the precipitate by centrifugation or filtration and wash thoroughly with deionized water.
-
Drying: Dry the washed precipitate in an oven to obtain the final powder.
Reduction Method
Reduction methods involve converting hexavalent chromium (Cr(VI)) to trivalent chromium (Cr(III)) in the presence of sulfate ions.
Experimental Protocol 2.2.1: Organic Reduction This is a widely used industrial method employing an organic reducing agent.[3][7]
-
Acidification: In a lead-lined or glass-lined reactor equipped with a stirrer, acidify a sodium dichromate mother liquor with sodium bisulfate solution or sulfuric acid.[7]
-
Reduction: While stirring, slowly add an organic reducing agent, such as sucrose.[3] The hexavalent chromium is reduced to trivalent chromium.
-
Reaction Completion: Maintain the solution at a boil near the end of the reaction to ensure it proceeds to completion. The resulting product is a viscous, syrup-like liquid.[3][7]
-
Purification: Dilute the liquid with water and cool it to below 10°C to crystallize out a portion of the sodium sulfate.[7]
-
Separation & Finishing: Separate the liquid basic chromium sulfate product via centrifugation. The liquid can then be concentrated and spray-dried to yield the solid, powdered form.[7]
Hydrothermal Synthesis
Hydrothermal methods use high-temperature, high-pressure water to synthesize crystalline materials.
Experimental Protocol 2.3.1: High-Temperature Aqueous Synthesis
-
Preparation: Prepare an aqueous solution of chromium(III) sulfate (e.g., 0.23 M).
-
Reaction: Place the solution in a sealed, high-pressure vessel (autoclave), such as one made of type 316 stainless steel.[8]
-
Heating: Heat the vessel to a high temperature, for instance, 250°C to 300°C, for a duration of several hours (e.g., 24 hours).[8]
-
Product Formation: Under these conditions, crystalline chromium hydroxide sulfate phases, such as Cr₃(SO₄)₂(OH)₅·H₂O, will precipitate from the solution.[8]
-
Recovery: After cooling the vessel, recover the crystalline solid product by filtration, wash with deionized water, and dry.
Characterization Techniques
A suite of analytical techniques is employed to determine the structural, morphological, spectroscopic, and thermal properties of the synthesized chromium hydroxide sulfate.
Structural and Morphological Analysis
Experimental Protocol 3.1.1: X-ray Diffraction (XRD) XRD is the primary technique for identifying crystalline phases and determining crystal structure.
-
Sample Preparation: The dried powder sample is finely ground using a mortar and pestle to ensure random crystal orientation. The powder is then packed into a sample holder.
-
Data Acquisition: The sample is analyzed using an X-ray diffractometer, typically with Cu-Kα radiation. Data is collected over a 2θ range (e.g., 10-80°) with a specified step size and scan speed.
-
Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., JCPDS-ICDD) to identify the crystalline phases present.[8] Amorphous materials will produce a broad halo rather than sharp peaks.
Experimental Protocol 3.1.2: Scanning Electron Microscopy (SEM) SEM is used to visualize the surface morphology and particle shape of the synthesized material.
-
Sample Mounting: A small amount of the powder is mounted onto an aluminum stub using double-sided carbon tape.
-
Sputter Coating: To prevent charging under the electron beam, the sample is coated with a thin conductive layer (e.g., gold or carbon) using a sputter coater.
-
Imaging: The stub is placed in the SEM chamber. The surface is scanned with a focused electron beam, and the resulting secondary electron signals are used to generate high-resolution images of the sample's morphology. Studies have shown morphologies such as hexagonal prisms for chromium-containing precipitates.[9]
Spectroscopic Analysis
Experimental Protocol 3.2.1: Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy identifies the functional groups present in a sample by measuring the absorption of infrared radiation.
-
Sample Preparation: A small amount of the dried sample (1-2 mg) is mixed with ~200 mg of dry potassium bromide (KBr). The mixture is ground to a fine powder and pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.
-
Analysis: The positions and shapes of the absorption bands in the spectrum are used to identify characteristic functional groups, such as sulfate (SO₄²⁻) and hydroxide (-OH) groups.[5] The sharpening of peaks can indicate a transition from an amorphous to a crystalline state.[5]
Thermal Analysis
Experimental Protocol 3.3.1: Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability, decomposition, and hydration.[5]
-
Sample Preparation: A small, accurately weighed amount of the sample (5-10 mg) is placed in a TGA crucible (e.g., alumina (B75360) or platinum).
-
Data Acquisition: The crucible is placed in the TGA furnace. The sample is heated at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25-1000°C) under a controlled atmosphere (e.g., nitrogen or air).
-
Analysis: The resulting thermogram plots mass loss versus temperature. Mass loss steps correspond to events such as dehydration or the decomposition of sulfate and hydroxide groups. Exothermic events, such as the crystallization of amorphous precursors into Cr₂O₃, can be detected if using a simultaneous thermal analyzer (STA) that also performs Differential Thermal Analysis (DTA).[10]
Data Presentation and Interpretation
The quantitative data obtained from characterization are crucial for quality control and for understanding the material's properties.
Table 1: Physical and Chemical Properties of Chromium Hydroxide Sulfate
| Property | Value | Reference(s) |
|---|---|---|
| Chemical Formula | Cr(OH)SO₄ | [2][11] |
| Molar Mass | ~165.07 g/mol | [3][4] |
| Appearance | Amorphous dark green powder | [1][3] |
| Synonyms | Basic chromium sulfate, Monobasic chromium sulfate | [2][4][11] |
| CAS Number | 12336-95-7 | [3][11] |
| Density | ~1.57 g/cm³ | [1] |
| Melting Point | >900°C (Decomposes) | [1][4] |
| Solubility in Water | 200 g/100 mL at 20°C |[1][4] |
Table 2: Key FTIR Vibrational Bands for Chromium Hydroxide Sulfate and Related Species
| Wavenumber (cm⁻¹) | Assignment | Reference(s) |
|---|---|---|
| ~3444 | O-H stretching (adsorbed water, structural -OH) | [12] |
| ~1619 | O-H bending (hydroxide groups) | [5] |
| ~1122 | S-O stretching (sulfate groups) | [5][12] |
| 609, 556, 443 | Overlapping vibrations between Cr-O and SO₄²⁻ | [12][13] |
| 563 - 623 | Cr-O vibrations (in crystalline Cr₂O₃ after calcination) |[5] |
Table 3: Thermal Events for Amorphous Chromium Hydroxide Precursors from TGA/DTA
| Temperature Range (°C) | Event | Observation | Reference(s) |
|---|---|---|---|
| ~100 - 250 | Dehydration | Endothermic mass loss | [10] |
| ~265 - 325 | Intermediate Formation | Exothermic peaks | [10] |
| 410 - 420 | Crystallization of Cr₂O₃ | Sharp exothermic peak in DTA |[10] |
Conclusion
This guide has outlined the fundamental synthesis and characterization protocols for chromium hydroxide sulfate. The selection of a synthesis method—be it precipitation, reduction, or hydrothermal—is critical as it directly impacts the physicochemical properties of the final product. A thorough characterization using a combination of XRD, SEM, FTIR, and TGA is essential for confirming the identity, purity, structure, and thermal stability of the material. The detailed methodologies and compiled data presented herein serve as a valuable resource for researchers engaged in the synthesis and application of this important chromium compound.
References
- 1. echemi.com [echemi.com]
- 2. CAS 12336-95-7: Chromium hydroxide sulfate (Cr(OH)(SO4)) [cymitquimica.com]
- 3. chembk.com [chembk.com]
- 4. Chromium hydroxide sulfate (Cr(OH)(SO4)) | CrOHSO4 | CID 61561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chromium Hydroxide Sulfate | Research Chemicals Supplier [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. BASIC CHROMIUM SULPHATE - Ataman Kimya [atamanchemicals.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Chromium Sulfate Basic Cr(SO4)(OH) China Manufacturers Suppliers Factory Exporter [jinhetec.com]
- 12. jmcs.org.mx [jmcs.org.mx]
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